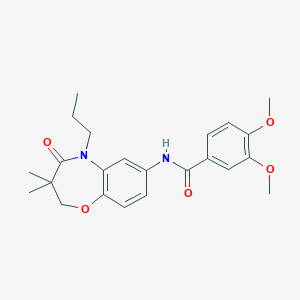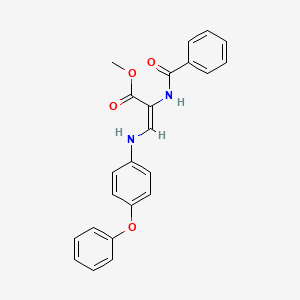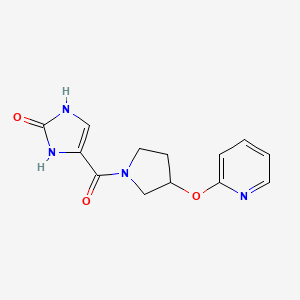![molecular formula C11H8F3NO B2807097 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360898-86-7](/img/structure/B2807097.png)
5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by the presence of a trifluoromethyl group and a cyclopropane ring fused to an indoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of palladium-catalyzed reactions, such as the Sonogashira coupling, followed by cyclization to form the spirocyclic core . The reaction conditions often include the use of palladium acetate, a bidentate ligand, and a base such as triethylamine in a suitable solvent like toluene or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry techniques to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile . The reaction conditions are typically optimized to achieve high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the spirocyclic core, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets and exhibit therapeutic effects.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific properties, such as photochromic or electrochromic materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . The spirocyclic structure also contributes to its unique pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic oxindoles and trifluoromethylated spirocyclic compounds, such as:
- Spiro[cyclopropane-1,3’-oxindole]
- Spiro[cyclopropane-1,3’-pyrrolidine]
- Spiro[cyclopropane-1,3’-piperidine]
Uniqueness
5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the presence of both the trifluoromethyl group and the spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)6-1-2-8-7(5-6)10(3-4-10)9(16)15-8/h1-2,5H,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAUAGDJLWAALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2807015.png)
![2-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2807019.png)
![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
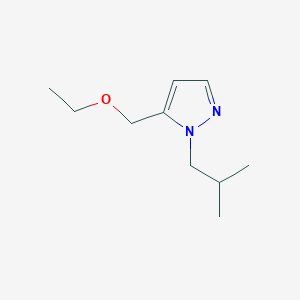
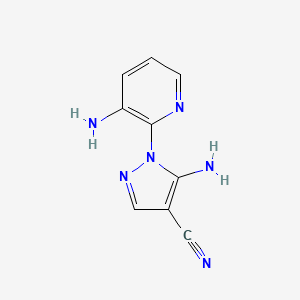

![1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2807024.png)
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2807025.png)
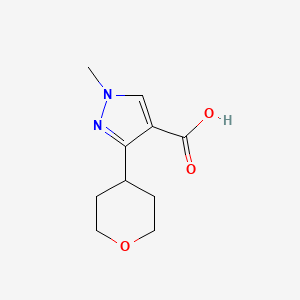

![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2807030.png)
